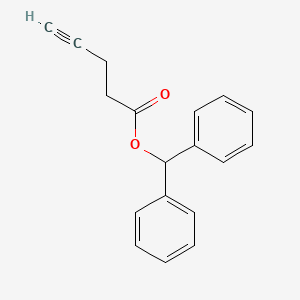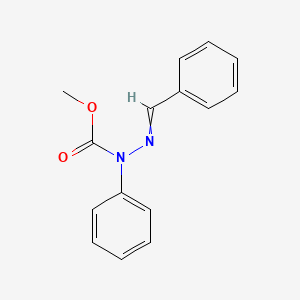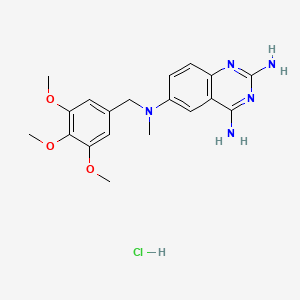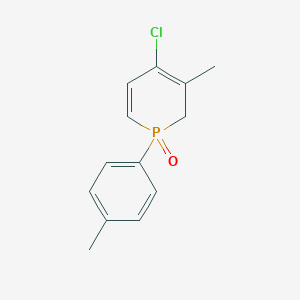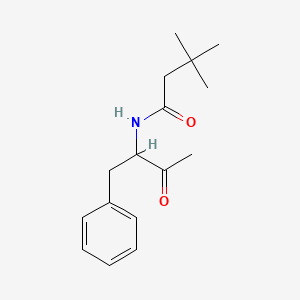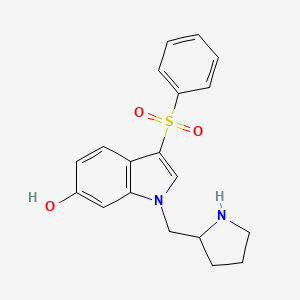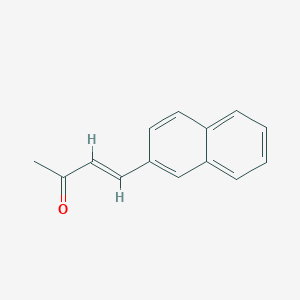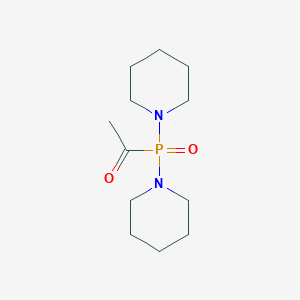
Piperidine, 1,1'-(acetylphosphinylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1,1’-(acetylphosphinylidene)bis- is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The compound 1,1’-(acetylphosphinylidene)bis- is characterized by the presence of an acetylphosphinylidene group, which adds unique properties to the piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1,1’-(acetylphosphinylidene)bis- typically involves the reaction of piperidine with acetylphosphinylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Acetylphosphinylidene Chloride: This intermediate is prepared by reacting acetyl chloride with phosphorus trichloride.
Reaction with Piperidine: The acetylphosphinylidene chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of piperidine, 1,1’-(acetylphosphinylidene)bis- can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that facilitate the reaction can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-(acetylphosphinylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylphosphinylidene group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylphosphinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, phosphine oxides, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperidine, 1,1’-(acetylphosphinylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of piperidine, 1,1’-(acetylphosphinylidene)bis- involves its interaction with specific molecular targets. The acetylphosphinylidene group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Piperidinone: A ketone derivative of piperidine.
Uniqueness
Piperidine, 1,1’-(acetylphosphinylidene)bis- is unique due to the presence of the acetylphosphinylidene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
652975-41-2 |
|---|---|
Molecular Formula |
C12H23N2O2P |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-di(piperidin-1-yl)phosphorylethanone |
InChI |
InChI=1S/C12H23N2O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H2,1H3 |
InChI Key |
JRYFENUQAJXJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)P(=O)(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
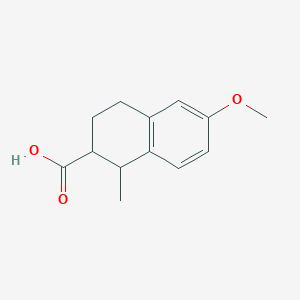

![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
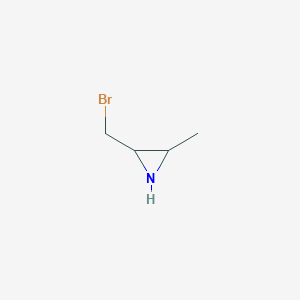
![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)
![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
